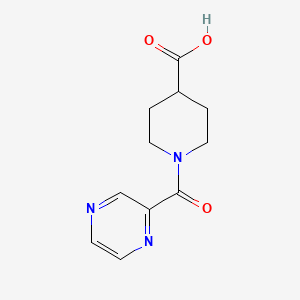

1-(Pyrazine-2-carbonyl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(pyrazine-2-carbonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c15-10(9-7-12-3-4-13-9)14-5-1-8(2-6-14)11(16)17/h3-4,7-8H,1-2,5-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOKNPZWACZTRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588159 | |

| Record name | 1-(Pyrazine-2-carbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926211-24-7 | |

| Record name | 1-(Pyrazine-2-carbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrogenation of Pyridine Carboxylic Acids

One robust and industrially relevant method to obtain piperidine-4-carboxylic acid is via catalytic hydrogenation of 4-pyridinecarboxylic acid (or related isomers). This method is detailed in patent CN102174011A, which describes:

- Using palladium on charcoal as a catalyst.

- Reaction conditions: hydrogenation at 90–100 °C under 4–5 MPa hydrogen pressure.

- Molar ratios: 4-pyridinecarboxylic acid to water to catalyst approximately 1:5–8:0.01–0.05 by weight.

- Reaction time: 3–4 hours.

- Post-reaction processing includes filtration to remove catalyst, vacuum distillation to remove moisture, and crystallization by adding methanol at controlled temperatures (cooling to 10–30 °C) to isolate pure 4-piperidinecarboxylic acid.

- Yield: approximately 85% molar yield with purity between 98–102%, melting point 273–278 °C.

This method offers advantages such as mild reaction conditions, high safety, low side reactions, and energy efficiency compared to Raney nickel catalysts.

| Parameter | Condition/Value |

|---|---|

| Catalyst | Palladium on charcoal (5% Pd) |

| Temperature | 90–100 °C |

| Pressure | 4–5 MPa |

| Reaction time | 3–4 hours |

| Solvent | Water |

| Product isolation | Methanol crystallization at 10–30 °C |

| Yield | ~85% molar yield |

| Purity | 98–102% |

Functionalization of Piperidine-4-carboxylic Acid

To enable selective acylation at the nitrogen, protection or activation of the piperidine nitrogen or carboxylic acid group is often required.

Protection of Piperidine Nitrogen

- Use of tert-butoxycarbonyl (Boc) protection on the piperidine nitrogen is common.

- For example, reaction of 4-piperidinecarboxylic acid with di-tert-butyl dicarbonate in alkaline medium (NaOH or sodium carbonate) yields 1-tert-butoxycarbonyl-4-piperidinecarboxylic acid.

- This step is typically performed in tetrahydrofuran (THF) solvent at room temperature.

- Molar ratio of 4-piperidinecarboxylic acid to di-tert-butyl dicarbonate is about 1:1.1 for optimal yield.

Activation of Carboxylic Acid

- Conversion of the carboxylic acid to reactive intermediates such as acid chlorides or active esters is standard.

- For example, treatment with oxalyl chloride ((COCl)2) in the presence of catalytic DMF at 0 °C to room temperature forms the acid chloride intermediate.

- This activated intermediate can then react with amines to form amides.

Coupling with Pyrazine-2-carboxylic Acid Derivatives

The key step is the formation of the amide bond between the piperidine nitrogen and the pyrazine-2-carbonyl group.

- Pyrazine-2-carboxylic acid or its derivatives (such as acid chlorides or activated esters) are condensed with the piperidine derivative.

- Typical coupling reagents include WSC·HCl (water-soluble carbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine in dichloromethane at room temperature.

- Alternatively, direct acylation using acid chlorides is feasible.

Representative Synthetic Route (Literature-Based Example)

A synthetic route analogous to that used for related piperidine carboxylic acid derivatives (e.g., Chem. Pharm. Bull. 2020) includes:

- Starting material: Ethyl piperidine-4-carboxylate or 4-piperidinecarboxylic acid.

- Protection: Boc protection of the nitrogen.

- Hydrolysis: Conversion of ester to carboxylic acid.

- Activation: Conversion of pyrazine-2-carboxylic acid to acid chloride.

- Coupling: Reaction of Boc-protected piperidine-4-carboxylic acid with pyrazine-2-carbonyl chloride to form the amide.

- Deprotection: Removal of Boc group under acidic conditions (e.g., HCl in dioxane) to yield the target compound.

Summary Table of Preparation Methods

| Step | Method/Conditions | Key Reagents/Notes | Yield/Purity |

|---|---|---|---|

| Hydrogenation of pyridine acid | Pd/C catalyst, 90–100 °C, 4–5 MPa H2, 3–4 h | 4-pyridinecarboxylic acid, water, Pd/C | ~85% molar yield, 98–102% purity |

| Boc Protection | Di-tert-butyl dicarbonate, NaOH or Na2CO3, THF, r.t. | Molar ratio 1:1.1 | High yield |

| Ester Hydrolysis | NaOH aqueous, THF/MeOH, 60 °C | Converts ester to acid | ~69% over two steps |

| Acid Chloride Formation | Oxalyl chloride, DMF catalyst, 0 °C to r.t. | Activates pyrazine-2-carboxylic acid | Quantitative |

| Amide Coupling | WSC·HCl, HOBt, Et3N, CH2Cl2, r.t. | Coupling piperidine amine and acid chloride | Moderate to good yields |

| Boc Deprotection | 4 M HCl in dioxane, MeOH, r.t. | Removes Boc protecting group | Quantitative |

Research Findings and Notes

- The hydrogenation method using palladium on charcoal is preferred industrially for preparing the piperidine core due to mild conditions, safety, and high purity products.

- Protection of the piperidine nitrogen with Boc groups facilitates selective functionalization and improves yields in subsequent coupling steps.

- Activation of pyrazine-2-carboxylic acid as acid chloride or via carbodiimide coupling reagents is essential for efficient amide bond formation.

- Final deprotection steps are typically mild acid treatments to avoid degradation of the product.

- The overall synthetic route balances efficiency, yield, and purity, suitable for scale-up.

Chemical Reactions Analysis

1-(Pyrazine-2-carbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(Pyrazine-2-carbonyl)piperidine-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyrazine-2-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs, their substituents, and physicochemical properties:

*Calculated based on molecular formulas.

Patent and Application Landscape

- The chlorobenzoyl analog is marketed as a research chemical for drug discovery .

Biological Activity

1-(Pyrazine-2-carbonyl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, which combines elements of pyrazine and piperidine, suggests a range of pharmacological properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a pyrazine ring substituted with a carbonyl group and a piperidine moiety, contributing to its unique reactivity and biological potential.

Antimicrobial Activity

Research indicates that derivatives of pyrazine, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effective inhibition against various bacterial strains, including Mycobacterium tuberculosis . The mechanism is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Properties

The compound has been evaluated for its antioxidant capacity. Pyrazine derivatives are known to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at conditions associated with oxidative damage .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

Research Findings

Case Study 1: Antimicrobial Efficacy

In a controlled study, various derivatives of pyrazine were synthesized and tested against resistant strains of M. tuberculosis. The results indicated that compounds with the piperidine substitution exhibited lower MIC values compared to other derivatives, suggesting enhanced efficacy due to structural modifications .

Case Study 2: Antioxidant Activity Assessment

A series of experiments were conducted to evaluate the antioxidant potential of this compound using in vitro models. The compound demonstrated a strong ability to reduce DPPH radicals, indicating its potential as an antioxidant agent in therapeutic applications .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation : The compound could interact with specific receptors involved in inflammatory responses or cell growth regulation.

Q & A

Q. What are the common synthetic routes for preparing 1-(Pyrazine-2-carbonyl)piperidine-4-carboxylic acid?

The compound is typically synthesized via coupling reactions using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to activate carboxyl groups. Piperazine derivatives are often functionalized through nucleophilic substitution or acyl transfer reactions, with trifluoroacetic acid (TFA) as an activator . Purification may involve recrystallization or column chromatography, depending on the intermediates’ solubility and stability.

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation of the pyrazine and piperidine moieties.

- Fourier Transform Infrared (FT-IR) : To confirm carbonyl (C=O) and carboxylic acid (COOH) functional groups.

- X-ray Diffraction (XRD) : For crystalline structure determination .

- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition profiles.

- High-Performance Liquid Chromatography (HPLC) : For purity validation, especially when synthesizing derivatives with >95% purity .

Q. What are the stability considerations for storing this compound?

The compound should be stored in airtight containers under inert gas (e.g., nitrogen) at -20°C to prevent hydrolysis of the pyrazine carbonyl group. Avoid exposure to moisture, as carboxylic acid derivatives are prone to dimerization or esterification under humid conditions .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points or solubility data?

Discrepancies may arise from polymorphic forms, impurities, or solvent-dependent crystallization. To resolve this:

- Perform Differential Scanning Calorimetry (DSC) to identify polymorph transitions.

- Use polar solvents (e.g., DMSO) for solubility testing and compare with literature logP values .

- Recrystallize the compound under controlled conditions (e.g., slow evaporation) to isolate the most stable form.

Q. What strategies optimize coupling efficiency during synthesis?

- Reagent Selection : EDC/HOAt systems improve coupling yields compared to carbodiimides alone, reducing racemization in chiral intermediates .

- Reaction Monitoring : Use thin-layer chromatography (TLC) or LC-MS to track reaction progress and adjust stoichiometry.

- Temperature Control : Maintain reactions at 0–4°C to minimize side reactions, especially with acid-labile groups .

Q. How does the pyrazine carbonyl group influence reactivity in medicinal chemistry applications?

The pyrazine ring acts as an electron-withdrawing group, enhancing the electrophilicity of the adjacent carbonyl. This facilitates nucleophilic attacks in peptide coupling or metal-catalyzed cross-coupling reactions. In drug design, the pyrazine moiety may improve binding affinity to target proteins through hydrogen bonding or π-π stacking interactions .

Q. What experimental designs are critical for assessing bioactivity in cellular assays?

- Dose-Response Studies : Use a logarithmic concentration range (e.g., 1 nM–100 μM) to determine IC₅₀ values.

- Control for Stability : Pre-incubate the compound in assay buffer to rule out degradation artifacts.

- Structural Analog Comparison : Test derivatives with modified piperidine or pyrazine groups to identify pharmacophore elements .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the compound’s hydrogen-bonding capacity?

- Perform X-ray crystallography to map hydrogen-bonding networks in the solid state.

- Use solvent-dependent NMR (e.g., D₂O vs. CDCl₃) to assess proton exchange rates in solution.

- Compare computational models (e.g., DFT) with experimental data to reconcile discrepancies .

Q. What methodologies resolve contradictions in cytotoxicity data across studies?

- Standardize assay conditions (e.g., cell line, incubation time) to minimize variability.

- Validate results using orthogonal assays (e.g., MTT, ATP-luminescence) .

- Analyze impurities via LC-MS; trace solvents like DMF may artificially inflate toxicity .

Synthetic Challenges and Solutions

Q. How can researchers mitigate low yields in piperidine ring functionalization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.